Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate
Overview
Description
Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the bromo and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the ester group: The ester group can be introduced through esterification reactions involving carboxylic acids and alcohols.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid and an alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas and palladium catalyst), nucleophiles (e.g., sodium methoxide), and hydrolyzing agents (e.g., hydrochloric acid or sodium hydroxide).
Scientific Research Applications
Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in studies of biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound can be investigated for its potential therapeutic applications, including its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
Ethyl 4-acetyloxy-5-(4-bromo-2-aminophenyl)sulfanyl-2-methylthiophene-3-carboxylate:
Ethyl 4-hydroxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate: This compound has a hydroxy group instead of an acetyloxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6S2/c1-4-23-15(20)13-8(2)25-16(14(13)24-9(3)19)26-12-6-5-10(17)7-11(12)18(21)22/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRDKYJAGKRMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1OC(=O)C)SC2=C(C=C(C=C2)Br)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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